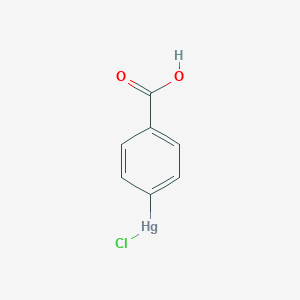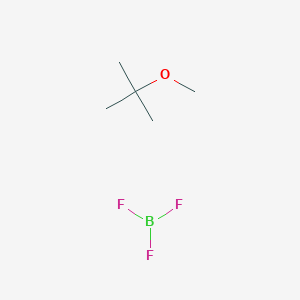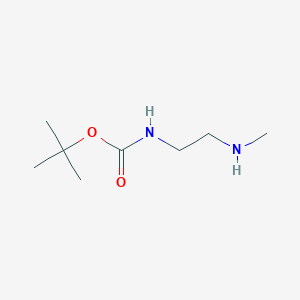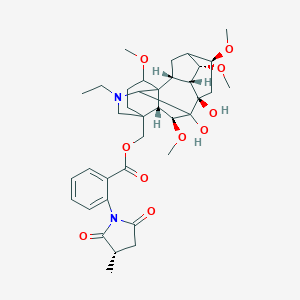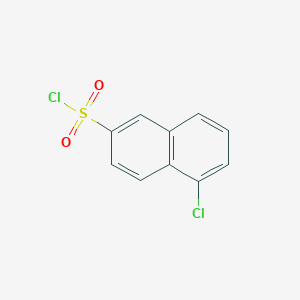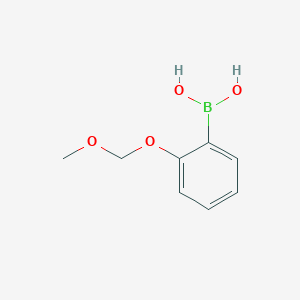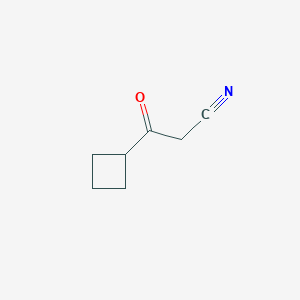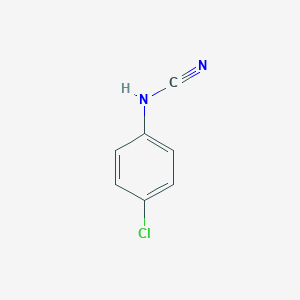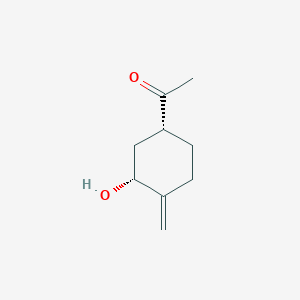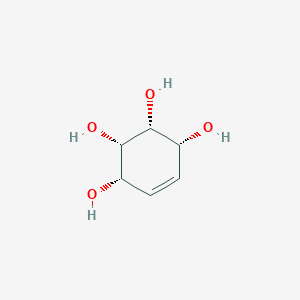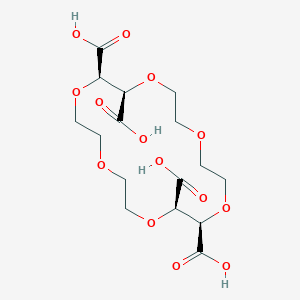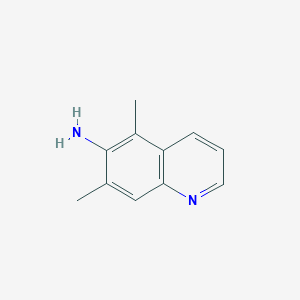
5,7-Dimethyl-6-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-6-quinolinamine is a chemical compound with a molecular formula of C12H12N2. It is also known as DMQA and is a quinoline derivative. DMQA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用机制
DMQA's mechanism of action is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. DMQA has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
生化和生理效应
DMQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. DMQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
DMQA has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to be relatively non-toxic and exhibits low cytotoxicity. However, DMQA's solubility in water is limited, which may pose challenges in certain experimental setups.
未来方向
DMQA's potential applications in various fields make it an interesting compound for further research. Some future directions for DMQA research include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Studying its effects on other neurotransmitters and their potential therapeutic applications.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action in cancer cells.
4. Developing new synthetic routes for DMQA to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of DMQA in animal models to determine its efficacy and safety.
合成方法
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-pentanedione with aniline to form 2,4-diphenyl-3-buten-2-ol, which is then cyclized with phosphorus oxychloride to give DMQA.
科学研究应用
DMQA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMQA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
116632-61-2 |
|---|---|
产品名称 |
5,7-Dimethyl-6-quinolinamine |
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
InChI 键 |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
规范 SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
同义词 |
6-Quinolinamine,5,7-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



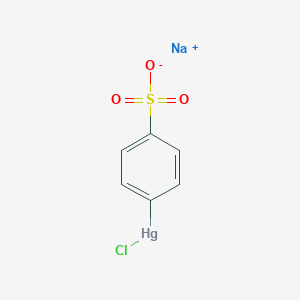
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
